3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
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Overview
Description
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a methoxyphenylpyridine moiety
Preparation Methods
The synthesis of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the oxadiazole ring through cyclization reactions. Common reagents used in the synthesis include hydrazine derivatives, fluorobenzoyl chlorides, and methoxypyridine derivatives. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine .
Chemical Reactions Analysis
3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting or activating specific pathways. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine include other oxadiazole derivatives, such as:
- 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- 3-[5-(2-Bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
- 3-[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-phenylpyridine
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical and biological properties. The presence of the fluorine atom in this compound makes it unique, as fluorine can enhance the compound’s stability and bioactivity .
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-25-19-15(11-12-17(22-19)13-7-3-2-4-8-13)18-23-20(26-24-18)14-9-5-6-10-16(14)21/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJACGJYHYRJJBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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